molecular formula C26H23O2P B2412421 (2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine CAS No. 819867-24-8

(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine

Cat. No.: B2412421
CAS No.: 819867-24-8
M. Wt: 398.442
InChI Key: SCPQRAVWOIURIW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature

The compound’s systematic name is derived from its biphenyl core, substituents, and phosphine group:
IUPAC Name : this compound

Molecular Formula and Properties

Property Value
Molecular Formula C₂₆H₂₃O₂P
Molecular Weight 398.4 g/mol
CAS Registry Number 71651621 (PubChem CID)
Synonyms 2-(Diphenylphosphino)-2',6'-dimethoxybiphenyl

The structure comprises:

  • Biphenyl Core : A planar, conjugated aromatic system with a phosphine group at the 2-position of one phenyl ring.
  • Methoxy Groups : Electron-donating substituents at the 2' and 6' positions of the adjacent phenyl ring, which modulate steric and electronic properties.

Structural Features

  • 2D Structure : A biphenyl system with a diphenylphosphine group at the ortho position relative to the methoxy-substituted phenyl ring.
  • 3D Conformer : The phosphine group adopts a trigonal pyramidal geometry, while the biphenyl core exhibits a dihedral angle of ~90° between the two phenyl rings (as inferred from crystallographic data).

Historical Development in Organophosphorus Chemistry

Properties

IUPAC Name

[2-(2,6-dimethoxyphenyl)phenyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPQRAVWOIURIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes the following steps:

    Bromination: The biphenyl compound is brominated to introduce bromine atoms at specific positions.

    Methoxylation: The brominated biphenyl is then treated with methoxide to introduce methoxy groups at the 2’ and 6’ positions.

Industrial Production Methods

Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-2-yl)diphenylphosphine involves its role as a ligand in catalytic processes. It coordinates with metal centers, forming complexes that facilitate various chemical transformations. The biphenyl structure provides steric and electronic properties that enhance the selectivity and efficiency of the catalytic reactions .

Comparison with Similar Compounds

Biological Activity

(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine, also known as diphenyl(2',6'-dimethoxy-2-biphenyl)phosphine, is an organophosphorus compound characterized by its unique structure that includes two methoxy groups at the 2' and 6' positions of the biphenyl moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C26H23O2P
  • Molecular Weight : 398.44 g/mol
  • CAS Number : 819867-24-8
  • IUPAC Name : (2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphane

The presence of methoxy groups enhances its solubility and reactivity, making it suitable for various applications in catalysis and biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and enzyme inhibition. Its mechanism of action often involves modulation of kinase activity and interaction with cellular pathways.

  • Inhibition of Kinases : The compound has shown potential as a selective inhibitor for various kinases, which play critical roles in cell signaling and proliferation.
  • Antioxidant Properties : Some studies suggest that phosphine compounds can exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Case Study 1: PKMYT1 Inhibition

A recent study highlighted the role of structurally similar compounds in inhibiting PKMYT1, a kinase involved in cell cycle regulation. While this compound was not the primary focus, its structural analogs demonstrated significant inhibition of PKMYT1 activity:

  • IC50 Values : Various analogs showed differing potencies against PKMYT1, indicating that modifications to the biphenyl structure can enhance biological activity .

Case Study 2: Antitumor Activity

Research has indicated that compounds with similar biphenyl structures can inhibit tumor cell growth in preclinical models. The presence of methoxy groups may enhance their ability to penetrate cellular membranes and interact with target proteins .

Table 1: Comparison of IC50 Values for Related Compounds

Compound NameIC50 (μM)Target Kinase
Compound A (Analog 1)0.69PKMYT1
Compound B (Analog 2)4.1PKMYT1
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound require further investigation.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in drug development:

  • Ligand in Catalysis : It serves as a ligand in asymmetric synthesis and hydrogenation reactions.
  • Potential Drug Candidate : Its ability to modulate kinase activity positions it as a promising lead compound for developing new cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for preparing (2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine?

The ligand can be synthesized via sequential functionalization of the biphenyl scaffold. A common approach involves:

  • Ortho-lithiation of a methoxy-substituted biphenyl precursor, followed by reaction with chlorodiphenylphosphine to introduce the phosphine group .
  • Ullmann coupling or Suzuki-Miyaura cross-coupling to assemble the biphenyl backbone before phosphine functionalization . Purification typically involves column chromatography under inert conditions, with storage in dark, dry environments to prevent oxidation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

  • ³¹P NMR : To confirm the presence and electronic environment of the phosphine group (typical δ range: -5 to -20 ppm for arylphosphines) .
  • ¹H/¹³C NMR : To verify methoxy group integration (δ ~3.8 ppm for OCH₃) and biphenyl backbone structure .
  • X-ray crystallography : For unambiguous determination of steric and electronic properties, particularly in metal-ligand complexes .

Advanced Research Questions

Q. How does the electronic nature of the methoxy substituents influence catalytic activity in cross-coupling reactions?

The electron-donating methoxy groups at the 2' and 6' positions enhance the ligand’s electron-richness, stabilizing low-oxidation-state metal centers (e.g., Pd⁰ in Suzuki couplings). This electronic profile accelerates oxidative addition steps while potentially slowing reductive elimination, requiring careful optimization of reaction conditions . Comparative studies with non-methoxy analogs (e.g., SPhos or RuPhos) reveal higher turnover numbers in electron-deficient aryl substrates .

Q. How can researchers resolve contradictions in catalytic performance data when using this ligand?

Discrepancies often arise from:

  • Metal-ligand ratio variations : Screen Pd:ligand ratios (e.g., 1:1 to 1:3) to identify optimal stoichiometry .
  • Solvent/base effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but deactivate the catalyst via coordination. Use computational tools (DFT) to model solvent interactions .
  • Substrate steric effects : Bulky substrates may clash with the ligand’s methoxy groups; substituent tolerance should be mapped via Hammett plots .

Q. What computational methods are employed to model the ligand’s coordination behavior and reaction pathways?

  • Density Functional Theory (DFT) : Predicts bond dissociation energies and transition states in catalytic cycles, especially for Pd-catalyzed cross-couplings .
  • Molecular Dynamics (MD) : Simulates ligand conformational flexibility during metal coordination .
  • Reaction Path Search Algorithms : Identify low-energy pathways for oxidative addition/reductive elimination steps, validated by experimental kinetic data .

Q. How can ligand loading be optimized in palladium-catalyzed reactions?

  • Low-loading regimes (0.5–2 mol%) are typical for aryl halide activation. Use kinetic profiling to determine rate-limiting steps (e.g., induction period vs. steady-state catalysis) .
  • Pre-catalyst vs. in-situ activation : Pre-formed Pd(0) complexes (e.g., Pd₂(dba)₃) may reduce induction periods compared to Pd(OAc)₂ .
  • Leaching tests : Monitor metal aggregation via ICP-MS to distinguish homogeneous vs. heterogeneous pathways .

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